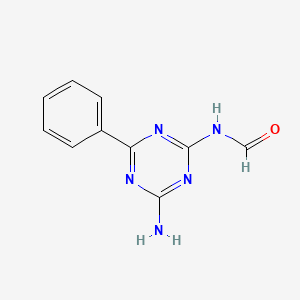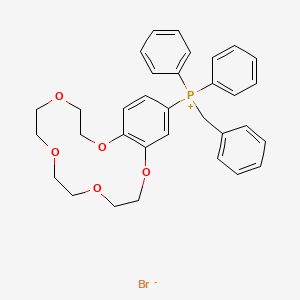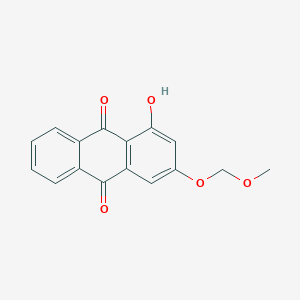
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi. This compound has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione can be synthesized through several synthetic routes. One common method involves the reaction of 1-hydroxy-9,10-anthraquinone with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in various substituted anthraquinones depending on the nucleophile used.
Applications De Recherche Scientifique
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxy-3-methoxy-9,10-anthraquinone
- 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione
- 1,3,6-Trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione
Uniqueness
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione is unique due to its methoxymethoxy functional group, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
64517-18-6 |
|---|---|
Formule moléculaire |
C16H12O5 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
1-hydroxy-3-(methoxymethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-20-8-21-9-6-12-14(13(17)7-9)16(19)11-5-3-2-4-10(11)15(12)18/h2-7,17H,8H2,1H3 |
Clé InChI |
GIRXBVAVTBVNDY-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


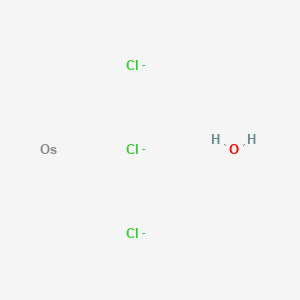
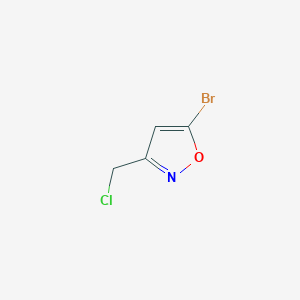
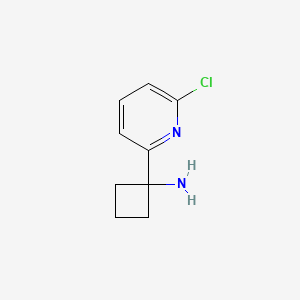
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)

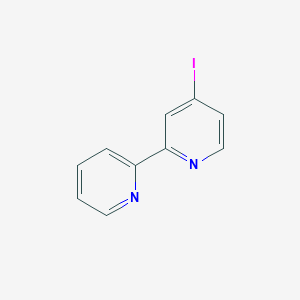

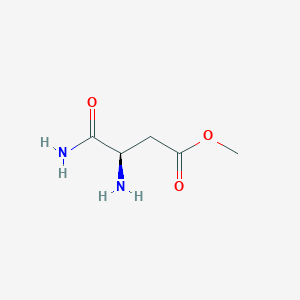
![3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)

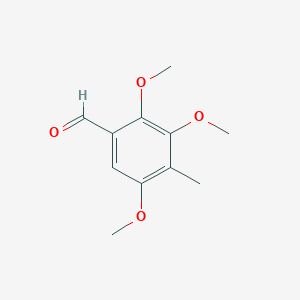
![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)
